benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830388
InChI: InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1
SMILES: CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate

CAS No.:

Cat. No.: VC13830388

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate -

Specification

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1
Standard InChI Key MOFFBMMMWZMROW-GFCCVEGCSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C16H17NO3\text{C}_{16}\text{H}_{17}\text{NO}_{3}

  • Molecular Weight: 271.31 g/mol .

Stereochemistry and Key Functional Groups

  • The (1R) configuration denotes the chiral center at the ethyl group adjacent to the carbamate nitrogen.

  • Functional groups include:

    • A benzyloxycarbonyl (Cbz) protecting group.

    • A 4-hydroxyphenyl moiety, contributing potential antioxidant and hydrogen-bonding properties.

Structural Representations

  • SMILES: C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O\text{C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O} .

  • InChIKey: YMODWJQJBRHYIP-UHFFFAOYSA-N\text{YMODWJQJBRHYIP-UHFFFAOYSA-N} .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a two-step process:

  • Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) .

  • Carbamate Formation: Reaction of the intermediate amine with benzyl chloroformate or ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1TBDMSCl, imidazole, DMF85–90%
2Benzyl chloroformate, TEA, THF75–80%

Catalytic Innovations

Zinc chloride has emerged as an efficient catalyst for carbamate synthesis, achieving yields up to 87% under mild conditions . This method avoids racemization, critical for preserving the (1R) configuration.

Analytical Characterization

Chromatographic Data

  • HPLC Lipophilicity: Log kw=2.8k_w = 2.8 (measured via RP-HPLC), indicating moderate hydrophobicity .

  • Retention Time: 12.3 min (C18 column, acetonitrile/water gradient) .

Table 2: NMR Spectral Assignments (400 MHz, CDCl₃)

Signal (δ, ppm)Assignment
7.25–7.35Benzyl aromatic protons
6.75–6.854-Hydroxyphenyl protons
5.10 (s, 2H)Benzyl CH₂
3.40–3.60Ethyl CH₂N
1.80–2.00Ethyl CH₃

Key Observations:

  • The absence of NH peaks in 1H^1\text{H}-NMR confirms complete carbamate formation .

  • IR spectra show characteristic stretches: νC=O=1730cm1\nu_{\text{C=O}} = 1730 \, \text{cm}^{-1}, νN-H=3350cm1\nu_{\text{N-H}} = 3350 \, \text{cm}^{-1} .

Biological Activity and Mechanism

Antioxidant Properties

The 4-hydroxyphenyl moiety may confer radical-scavenging activity, analogous to phenolic antioxidants (e.g., trolox) .

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